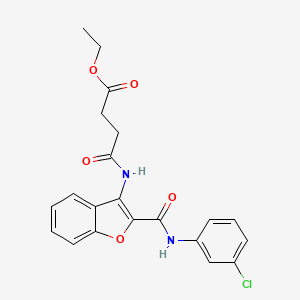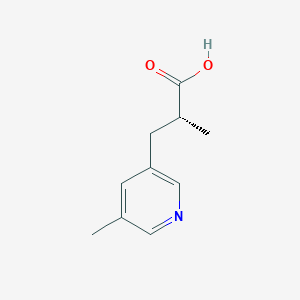![molecular formula C20H14ClN3OS2 B2609149 (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895023-18-4](/img/structure/B2609149.png)
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H14ClN3OS2 and its molecular weight is 411.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tyrosine Kinase Inhibitors Development
A significant application of acrylamide derivatives, similar to the queried compound, is in the development of tyrosine kinase inhibitors. These compounds are crucial in cancer treatment as they can inhibit the activity of enzymes (tyrosine kinases) responsible for the activation of many proteins by signal transduction cascades. For example, acrylamide derivatives have been synthesized as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor (EGFR), a known target in cancer therapy (Smaill et al., 1999).
Bioactive Sulfonamide Thiazole Derivatives
Another area of research involving acrylamide derivatives includes the synthesis of bioactive sulfonamide thiazole compounds. These compounds have been evaluated for their potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. The study of these derivatives contributes to the development of new, more effective agrochemicals (Soliman et al., 2020).
Pharmacological Potentials
Compounds structurally related to "(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide" have been synthesized and assessed for their analgesic and antiparkinsonian activities. These studies highlight the potential therapeutic applications of acrylamide derivatives in treating pain and Parkinson's disease, showcasing the compound's relevance in drug discovery and development (Amr et al., 2008).
Materials Science Applications
In materials science, acrylamide derivatives are utilized in the synthesis of polymers and co-polymers with specific properties. For instance, research has focused on the controlled radical polymerization of acrylamide derivatives containing l-phenylalanine moiety via reversible addition-fragmentation chain transfer (RAFT) polymerization. These polymers have potential applications in biomedicine and materials engineering due to their tailored properties (Mori et al., 2005).
Properties
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS2/c21-15-5-7-17-18(11-15)27-20(23-17)24(13-14-3-1-9-22-12-14)19(25)8-6-16-4-2-10-26-16/h1-12H,13H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRAODAWSBOKDN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2609066.png)
![[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2609068.png)
![4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B2609070.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2609074.png)
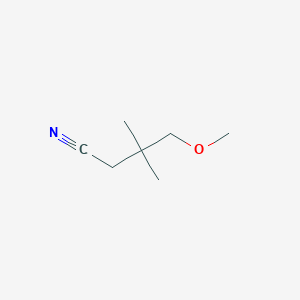
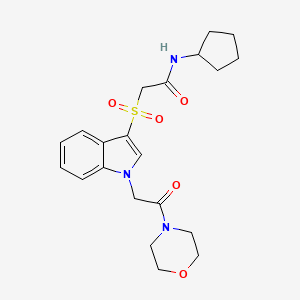
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B2609079.png)
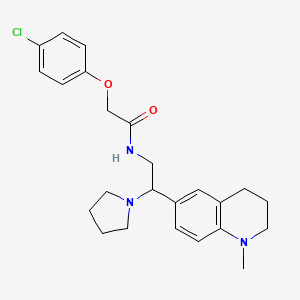
![N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2609081.png)
![3-[(N-Ethylanilino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2609082.png)

